Azodicarbonamide
Overview
Description
Azodicarbonamide, also known as the diamide of azodicarboxylic acid, is an orange-red crystalline solid . It is used industrially as a blowing agent for foaming rubbers and plastics, a bleaching (oxidizing) agent in cereal flours, and a dough conditioner for baking bread .
Synthesis Analysis
Azodicarbonamide is made industrially by the condensation reaction between hydrazine sulfate and urea under high temperature and pressure, followed by oxidation with sodium hypochlorite .Molecular Structure Analysis
Azodicarbonamide has the molecular formula C2H4N4O2 . The molecule contains a total of 11 bonds. There are 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 N azo-derivative .Chemical Reactions Analysis
Azodicarbonamide is used as a blowing agent in the production of foamed plastics. The thermal decomposition of azodicarbonamide produces nitrogen, carbon monoxide, carbon dioxide, and ammonia gases, which are trapped in the polymer as bubbles to form a foamed article .Physical And Chemical Properties Analysis
Azodicarbonamide exists at ambient temperature as a yellow-orange crystalline solid . It is poorly soluble in water at 20°C .Scientific Research Applications
1. Immunology and HIV Research
Azodicarbonamide has been identified as an anti-HIV agent that targets the zinc finger domains of the HIV-1 NCp7 nucleocapsid protein. It inhibits in vitro and in vivo responses of human CD4+ T lymphocytes, impacting calcium mobilization machinery. This reveals its potential as an immunosuppressive agent, possibly useful in T cell-mediated inflammatory disorders and HIV treatment (Tassignon et al., 1999).
2. Occupational Safety and Health
Studies focusing on the health hazards associated with azodicarbonamide usage in workplaces have been conducted. Research by the National Institute for Occupational Safety and Health developed methods to analyze airborne concentrations of azodicarbonamide, highlighting the importance of monitoring occupational environments for potential health risks (Ahrenholz & Neumeister, 1987).
3. Food Chemistry
Azodicarbonamide is commonly used as a flour additive and dough conditioner. Research has been conducted on the formation of semicarbazide, a byproduct of azodicarbonamide decomposition, during the baking process. This highlights the significance of understanding chemical reactions and potential contaminants in food processing (Noonan, Begley, & Diachenko, 2008).
4. Analytical Chemistry
The development of analytical methods for determining azodicarbonamide in various substances has been a research focus. For instance, methods involving high-performance liquid chromatography have been used to quantify azodicarbonamide and its decomposition products, indicating the application of advanced analytical techniques in chemical analysis (Ye et al., 2011).
5. Toxicology
Azodicarbonamide has been examined for its potential toxicological effects. Research involving animal models has assessed the impact of azodicarbonamide on various biological systems, providing insights into its safety and potential health risks (Olofinnade et al., 2020).
6. Material Science
Azodicarbonamide's role as a chemical blowing agent in the plastics industry has been studied, particularly in terms of its decomposition process. These studies contribute to our understanding of the chemical's behavior in industrial applications and its impact on manufacturing processes (Bhatti et al., 1984).
Safety And Hazards
Future Directions
Azodicarbonamide has been attracting more attention due to the health risks associated with its consumption . Therefore, the determination and monitoring of Azodicarbonamide in plastic products is necessary and crucial not only for the growth of Azodicarbonamide global market but also for the health of the public .
properties
IUPAC Name |
(E)-carbamoyliminourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZUGNYVDXMRKW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N=NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)/N=N/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2, Array | |
Record name | AZODICARBONAMIDE | |
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Record name | AZODICARBONAMIDE | |
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Molecular Weight |
116.08 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Azodicarbonamide appears as a yellow to orange powder. Insoluble in water and common solvents. Soluble in dimethyl sulfoxide. Nontoxic., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Yellow powder or orange-red crystals; [HSDB], Solid, ORANGE RED CRYSTALS OR YELLOW POWDER. | |
Record name | AZODICARBONAMIDE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Flash Point |
205 °F (NTP, 1992), 205 °F | |
Record name | AZODICARBONAMIDE | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN ETHER; INSOL IN ORGANIC SOLVENTS, Soluble in dimethyl sulfoxide; insoluble in common solvents, Very slightly soluble in hot water; insoluble in alcohol, In water, 35 mg/liter @ 20 °C, 0.035 mg/mL at 20 °C, Solubility in water: none | |
Record name | AZODICARBONAMIDE | |
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Record name | AZODICARBONAMIDE | |
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Density |
1.65 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.65 @ 20 °C, Relative density (water = 1): 1.65 | |
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Vapor Pressure |
7.1 mmHg at 66.2 °F ; 10.7 mmHg at 79.7 °F (NTP, 1992), Vapor pressure: 3.2X10-8 hPa @ 50 °C; 1.3X10-7 hPa @ 60 °C, 1.88X10-10 mm Hg @ 20 °C | |
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Mechanism of Action |
... Two hours exposure of SUP-T1 cells to 100 microM azodicarbonamide induced a 50% reduction of each deoxyribonucleotide triphosphate., ... azodicarbonamide prevents the progression of human CD4+ T lymphocytes into the G1 phase of the cell cycle, inhibits their blastogenesis, down-regulates their membrane expression of CD25 and CD69, and decreases their transcription of cytokine genes. Addition of the calcium ionophore A23187 completely restores T cell proliferation in the presence of azodicarbonamide. Furthermore, azodicarbonamide synergizes with cyclosporin A to inhibit CD4+ T cell proliferation., ... azodicarbonamide inhibits in a dose-dependent manner the responses of purified human CD4+ T lymphocytes stimulated either by monoclonal antibodies against CD3 and CD28 or by allogeneic dendritic cells. These suppressive effects involve a direct action on the calcium mobilization machinery,, ... azodicarbonamide (ADA) represents a new compound that inhibits HIV-1 and a broad range of retroviruses by targeting the the nucleocapsid CCHC domains. | |
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Product Name |
Azodicarbonamide | |
Color/Form |
Orange-red crystals, Yellow powder, Pale yellow crystalline | |
CAS RN |
123-77-3 | |
Record name | AZODICARBONAMIDE | |
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Record name | AZODICARBONAMIDE | |
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Melting Point |
437 °F (decomposes) (NTP, 1992), 225 °C (decomposes), 225 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.